molecular formula C23H24SSn B14511039 [2,2-Diphenyl-1-(phenylsulfanyl)ethenyl](trimethyl)stannane CAS No. 62762-30-5

[2,2-Diphenyl-1-(phenylsulfanyl)ethenyl](trimethyl)stannane

Cat. No.: B14511039
CAS No.: 62762-30-5
M. Wt: 451.2 g/mol
InChI Key: QDWYLYGXPXNGJL-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group substituted with phenyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane typically involves the reaction of trimethyltin chloride with a suitable vinyl precursor. One common method is the reaction of trimethyltin chloride with 2,2-diphenyl-1-(phenylsulfanyl)ethene in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of the corresponding stannane derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Stannane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organotin compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various chemical interactions, while the tin atom can form coordination complexes with other molecules. These interactions can modulate the activity of biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays.

    2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl: Another stable free radical with similar applications to DPPH.

Uniqueness

2,2-Diphenyl-1-(phenylsulfanyl)ethenylstannane is unique due to the presence of the tin atom and the phenylsulfanyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in scientific research.

Properties

CAS No.

62762-30-5

Molecular Formula

C23H24SSn

Molecular Weight

451.2 g/mol

IUPAC Name

(2,2-diphenyl-1-phenylsulfanylethenyl)-trimethylstannane

InChI

InChI=1S/C20H15S.3CH3.Sn/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19;;;;/h1-15H;3*1H3;

InChI Key

QDWYLYGXPXNGJL-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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